molecular formula C20H19F3N2O4 B10779247 Consist CAS No. 141493-03-0

Consist

Cat. No.: B10779247
CAS No.: 141493-03-0
M. Wt: 408.4 g/mol
InChI Key: ONCZDRURRATYFI-QTCHDTBASA-N
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Description

Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class of compounds. It is a synthetic derivative of naturally occurring strobilurins found in several genera of wood-decaying fungi. Trifloxystrobin is primarily used in agriculture to control a wide range of fungal diseases in crops such as fruits, vegetables, and cereals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifloxystrobin can be synthesized using various methods. One common method involves the reaction of m-trifluoromethyl acetophenone oxime with (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime in the presence of a catalyst for an etherification reaction. The reaction is carried out in a heterogeneous system consisting of an inorganic alkaline solution and an organic solvent. After the reaction, the product is separated, recrystallized, filtered, and dried to obtain trifloxystrobin .

Industrial Production Methods: An improved industrial process for the preparation of trifloxystrobin involves using environmentally friendly and commercially viable methods with high yield and chemical purity. This process includes the use of specific intermediates and optimized reaction conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Trifloxystrobin undergoes various chemical reactions, including photoisomerization, where it is converted into different isomers under the influence of light. The major isomers formed include EE, EZ, ZE, and ZZ configurations .

Common Reagents and Conditions: The photoisomerization of trifloxystrobin is typically carried out in acetone under artificial sunlight. High-performance liquid chromatography (HPLC) is used to analyze the isomers formed during the reaction .

Major Products Formed: The major products formed from the photoisomerization of trifloxystrobin are its isomers, with the EE isomer being the biologically active form. The other isomers (EZ, ZE, and ZZ) have significantly lower fungicidal activity .

Scientific Research Applications

Trifloxystrobin has a wide range of scientific research applications, particularly in agriculture. It is used to control fungal diseases in crops such as rice, cereals, fruits, vegetables, grapes, potatoes, and soybeans. The compound is effective against pathogens like powdery mildew, downy mildew, and anthracnose .

In addition to its agricultural applications, trifloxystrobin is also studied for its environmental impact and residue dynamics in various crops. Research focuses on its dissipation, residue distribution, and dietary risk assessment to ensure safe usage in food production .

Mechanism of Action

Trifloxystrobin belongs to the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, kresoxim-methyl, picoxystrobin, fluoxastrobin, oryzastrobin, dimoxystrobin, and pyraclostrobin . These compounds share a similar mode of action, inhibiting mitochondrial respiration by targeting the Qo site of complex III.

Uniqueness: Trifloxystrobin is unique in its high level of activity against a broad spectrum of fungal pathogens and its ability to control diseases in a wide range of crops. Its improved synthetic routes and industrial production methods also make it a commercially viable and environmentally friendly option compared to other strobilurins .

Comparison with Similar Compounds

  • Azoxystrobin
  • Kresoxim-methyl
  • Picoxystrobin
  • Fluoxastrobin
  • Oryzastrobin
  • Dimoxystrobin
  • Pyraclostrobin

Trifloxystrobin’s effectiveness, broad-spectrum activity, and improved production methods make it a valuable tool in modern agriculture for managing fungal diseases and ensuring crop health.

Properties

CAS No.

141493-03-0

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4 g/mol

IUPAC Name

methyl (2Z)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18-

InChI Key

ONCZDRURRATYFI-QTCHDTBASA-N

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1/C(=N/OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

boiling_point

approximately 312 °C

Color/Form

White powder

density

1.36 g/mL at 21 °C

flash_point

>70.00 °C (>158.00 °F)

melting_point

72.9 °C

physical_description

White odorless solid;  [Merck Index]

solubility

In water, 0.610 mg/L at 25 °C
In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C)

vapor_pressure

0.00000003 [mmHg]
2.55X10-8 mm Hg at 25 °C

Origin of Product

United States

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